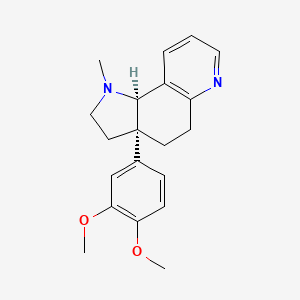
(+)-Sceletium A4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Sceletium A4 is a member of quinolines.
Aplicaciones Científicas De Investigación
Mood Enhancement and Cognitive Function
Research indicates that Sceletium A4 possesses properties that may enhance mood and cognitive function. A study utilized molecular docking techniques to assess the interaction of Sceletium alkaloids, including Sceletium A4, with various neurotransmitter receptors implicated in mood regulation, such as serotonin and GABA-A receptors. The findings suggest that these interactions could lead to anxiolytic and antidepressant effects, making Sceletium A4 a candidate for treating anxiety and depression disorders .
Neuroprotective Effects
Another significant application of Sceletium A4 is its potential neuroprotective effects. In silico studies have shown that this compound may inhibit acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease. By preventing the breakdown of acetylcholine, Sceletium A4 could enhance cholinergic signaling, thereby improving cognitive function in neurodegenerative conditions .
Characterization of Alkaloids
A comprehensive metabolomic study characterized the alkaloid profile of various Sceletium species, including Sceletium A4. Using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers identified key metabolites responsible for the therapeutic activities attributed to these plants. The study highlighted the diversity of alkaloids present in different populations of Sceletium, emphasizing the importance of geographical variation on alkaloid concentration and diversity .
| Alkaloid | Concentration | Species | Potential Effects |
|---|---|---|---|
| Mesembrine | High | S. tortuosum | Anxiolytic, antidepressant |
| Mesembrenone | Moderate | S. emarcidum | Cognitive enhancement |
| (+)-Sceletium A4 | Variable | S. crassicaule | Neuroprotective |
Efficacy in Human Trials
Clinical trials have begun to evaluate the efficacy of Sceletium extracts containing Sceletium A4 in human subjects. One study examined the effects of Sceletium supplementation on mood and cognitive performance in recreationally trained individuals over eight days. Results indicated improvements in mood states and visual tracking performance, suggesting a positive impact on cognitive functions .
Future Directions in Research
The current body of research highlights several gaps in understanding the full potential of Sceletium A4:
- Lack of Toxicology Studies: There is a need for comprehensive toxicology assessments to ensure safety profiles for human consumption.
- Bioavailability Research: Understanding how well Sceletium A4 is absorbed and utilized by the body is crucial for developing effective formulations.
- Exploration of Minor Alkaloids: While major alkaloids have been studied extensively, minor alkaloids found in Sceletium species may also hold therapeutic potential .
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(3aS,9bR)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,9b-tetrahydro-2H-pyrrolo[2,3-f]quinoline |
InChI |
InChI=1S/C20H24N2O2/c1-22-12-10-20(14-6-7-17(23-2)18(13-14)24-3)9-8-16-15(19(20)22)5-4-11-21-16/h4-7,11,13,19H,8-10,12H2,1-3H3/t19-,20-/m0/s1 |
Clave InChI |
VDUITLSRHOBYKB-PMACEKPBSA-N |
SMILES |
CN1CCC2(C1C3=C(CC2)N=CC=C3)C4=CC(=C(C=C4)OC)OC |
SMILES isomérico |
CN1CC[C@]2([C@@H]1C3=C(CC2)N=CC=C3)C4=CC(=C(C=C4)OC)OC |
SMILES canónico |
CN1CCC2(C1C3=C(CC2)N=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















